
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, monosodium salt is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including pharmaceuticals, materials science, and biological research . The structure of this compound includes a pyridine ring substituted with various functional groups, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, monosodium salt typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with 3-methylaniline. The reaction is carried out in an aqueous medium at elevated temperatures (around 90°C) for several hours. The product is then precipitated out by adjusting the pH and purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while reducing the reaction time and cost.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, monosodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(3’-Methylphenyl)amino-3-pyridinesulfonamide: Similar structure but different functional groups.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Another pyridine-based compound with different applications.
Uniqueness
What sets 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((3-methylphenyl)amino)-, monosodium salt apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its monosodium salt form also enhances its solubility and stability in aqueous solutions, making it more versatile for various research and industrial applications .
Properties
CAS No. |
134828-51-6 |
|---|---|
Molecular Formula |
C15H14N3NaO3 |
Molecular Weight |
307.28 g/mol |
IUPAC Name |
sodium;5-carbamoyl-2-methyl-6-(3-methylanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H15N3O3.Na/c1-8-4-3-5-10(6-8)18-14-12(13(16)19)7-11(15(20)21)9(2)17-14;/h3-7H,1-2H3,(H2,16,19)(H,17,18)(H,20,21);/q;+1/p-1 |
InChI Key |
CQHFLHKTVDEQGP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=C(C(=N2)C)C(=O)[O-])C(=O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















